molecular formula C6H12N2O B146340 (3R)-(+)-3-Acetamidopyrrolidine CAS No. 131900-62-4

(3R)-(+)-3-Acetamidopyrrolidine

Cat. No. B146340
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-ZCFIWIBFSA-N
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Description

“(3R)-(+)-3-Acetamidopyrrolidine” is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “(3R)-(+)-3-Acetamidopyrrolidine” is 128.18 . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

“(3R)-(+)-3-Acetamidopyrrolidine” is a solid at 20 degrees Celsius . It has a melting point of 55.0 to 60.0 °C . The specific rotation [a]20/D is +45.0 to +49.0 deg (C=1, EtOH) .

Scientific Research Applications

1. Implementation of 3Rs in Pharmaceutical Research

  • Application in Reducing Animal Testing: The principles of the 3Rs are increasingly integrated into animal experiments, particularly in pharmaceutical research. Studies demonstrate significant reductions in animal use through improved study designs and method development, emphasizing the importance of a robust 3R culture and scientific engagement (Törnqvist et al., 2014).

2. Enantioselective Synthesis

  • Synthesis of γ-Aminobutyric Acid Derivatives: A novel synthetic approach for (3R)-4-amino-3-methylbutyric acid and related compounds has been developed. This method involves enantioselective addition of diethyl malonate to nitroalkenes, catalyzed by Ni(II) complexes (Reznikov et al., 2013).

3. Animal Experimentation Ethics

  • Ethical Considerations in Animal Research: The application of 3Rs principles is critical for ethical animal research. Despite advancements in molecular biology, animal studies remain key in scientific discovery and medical development. The global adoption of the 3Rs is vital for ethical considerations and improving the reproducibility and reliability of data from animal studies (Lewis, 2019).

4. Impact on Drug Discovery and Development

  • Role in Drug Discovery: The 3Rs play a multifactorial role in drug discovery, especially in animal models of disease. They provide a framework for minimizing animal use and support high-quality science, impacting the drug discovery process's validity and translation (Graham & Prescott, 2015).

Safety And Hazards

“(3R)-(+)-3-Acetamidopyrrolidine” can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426803
Record name (3R)-(+)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(+)-3-Acetamidopyrrolidine

CAS RN

131900-62-4
Record name (3R)-(+)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-Acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An alternate preparation of (3S)-3-acetamidopyrrolidine (12) began by repeating steps (a) and (b) as described above. However, instead of reducing the product (10) with thiolacetic acid, the reduction was accomplished with hydrogen in the presence of a platinum catalyst to obtain the amine (11). The amine was thereafter acylated with acetic anhydride and the R1 group was cleaved as described above to obtain (12), where R4 is acetyl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Name
compound
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-(+)-3-Acetamidopyrrolidine
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Citations

For This Compound
5
Citations
N Drabińska, A Siger, H Jeleń - Analytical and Bioanalytical Chemistry, 2023 - Springer
The aim of this study was to track changes in the volatilome of cold-pressed oil and press cakes obtained from roasted seeds and to combine it with the profile of non-volatile metabolites …
Number of citations: 3 link.springer.com
J Vigneshwari, PK Senthilkumar, N Vijayakumar… - Materials Today …, 2022 - Elsevier
Discovery of new novel drugs are necessitates for treat the bacterial infectious disease. Since, some potent antimicrobial compounds present in soil actinomycetes. Preliminary study …
Number of citations: 5 www.sciencedirect.com
Y Wang, Y Chen, J He, P Li, C Yang - Energy & Fuels, 2010 - ACS Publications
In this paper, we have used thin-layer chromatography−flame ionization detection (TLC-FID), elemental (EL) analysis, 1 H nuclear magnetic resonance ( 1 H NMR), and gas …
Number of citations: 145 pubs.acs.org
N Drabińska, A Siger, HH Jeleń - European Journal of Lipid …, 2023 - Wiley Online Library
All the procedures before pressing seeds have a great influence on the flavor of cold‐pressed rapeseed oil. However, the studies on the modification of aroma caused by inappropriate …
Number of citations: 1 onlinelibrary.wiley.com
A Kumar, AR Antony, VR Kannan - Journal of Medicinal Plants …, 2015 - plantsjournal.com
Endophytes are microorganisms that live inside the host plant tissues which have novel metabolites exhibiting a variety of biological activities against different pathogens. This study …
Number of citations: 32 www.plantsjournal.com

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